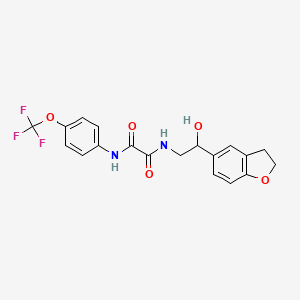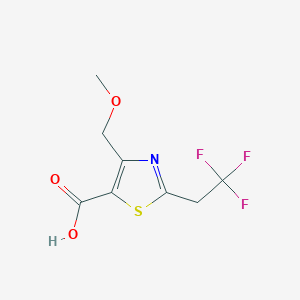![molecular formula C20H17ClN4 B2971065 N-(3-chlorophenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 877777-91-8](/img/structure/B2971065.png)
N-(3-chlorophenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(3-chlorophenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine” belongs to the class of organic compounds known as phenylpyrazoles . These compounds contain a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group . Nitrogen-containing heterocyclic compounds are the basis of many natural and synthetic biologically active substances .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, an efficient, straightforward reaction to synthesize a library of fully substituted 6-amino-pyrazolo[1,5-a]pyrimidines has been investigated . Heating a mixture of α-azidochalcones and 3-aminopyrazoles under mild conditions afforded the desired compounds with a large substrate scope in good to excellent yields .Wissenschaftliche Forschungsanwendungen
Synthesis and Crystal Structure
Several studies have focused on the synthesis and detailed crystal structure analysis of pyrazolo[1,5-a]pyrimidine derivatives. For instance, research conducted by Lu Jiu-fu et al. (2015) and H. Repich et al. (2017) has demonstrated the successful synthesis of closely related compounds through chlorination and aminisation processes. These studies provide insights into the crystal systems and space groups of these compounds, contributing to the fundamental understanding of their molecular architecture (Lu Jiu-fu et al., 2015); (H. Repich et al., 2017).
Biological Activities
Research on pyrazolo[1,5-a]pyrimidine derivatives has also highlighted their moderate anticancer activity and potential as antimicrobial agents. For example, studies have indicated that these compounds possess moderate anticancer properties and have evaluated their efficacy against various cancer cell lines. Additionally, certain derivatives have been identified as potent and selective inhibitors of enzymes and receptors relevant to cancer and inflammatory diseases, showcasing their potential therapeutic applications (S. Riyadh, 2011); (Khaled R. A. Abdellatif et al., 2014).
Advanced Synthesis Techniques
Innovative synthesis techniques such as the use of flow chemistry and ultrasound irradiation have been employed to enhance the efficiency of producing these compounds. Noel S. Wilson et al. (2012) and S. Kaping et al. (2020) have demonstrated the application of microwave and continuous flow chemistry, as well as ultrasound-assisted synthesis, to produce pyrazolo[1,5-a]pyrimidine derivatives. These methodologies offer advantages in terms of reaction speed, efficiency, and environmental impact, paving the way for the scalable production of these compounds for further research and potential pharmaceutical applications (Noel S. Wilson et al., 2012); (S. Kaping et al., 2020).
Wirkmechanismus
Target of Action
The primary target of N-(3-chlorophenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein kinase involved in the regulation of the cell cycle, making it an appealing target for cancer treatment .
Mode of Action
This compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, leading to the inhibition of cell proliferation . The compound’s interaction with its target results in significant cytotoxic activities against certain cell lines .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This disruption can lead to cell cycle arrest, preventing the replication of cancer cells . The downstream effects of this action include the induction of apoptosis within cells .
Pharmacokinetics
Similar compounds have been shown to possess suitable pharmacokinetic properties, including good bioavailability
Result of Action
The result of this compound’s action is the significant inhibition of cell proliferation in certain cell lines . This includes superior cytotoxic activities against MCF-7 and HCT-116 cell lines . The compound also induces apoptosis within cells .
Eigenschaften
IUPAC Name |
N-(3-chlorophenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN4/c1-13-11-18(23-17-10-6-9-16(21)12-17)25-20(22-13)19(14(2)24-25)15-7-4-3-5-8-15/h3-12,23H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJLCFEJBBYVGAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)NC3=CC(=CC=C3)Cl)C)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-8,9,10,11-tetrahydrobenzo[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one](/img/structure/B2970983.png)
![N-benzyl-N-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2970987.png)
![Methyl 4-(2-(2,4-dioxo-8-propyl-1,3,8-triazaspiro[4.5]decan-3-yl)acetamido)benzoate](/img/structure/B2970988.png)
![8-(2-((3-chlorophenyl)amino)ethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2970989.png)

![4-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetamido)benzamide](/img/structure/B2970991.png)
![4-bromo-2-{(E)-[(3,4-dichlorophenyl)imino]methyl}phenol](/img/structure/B2970995.png)

![1-{7,7-Dimethyl-2,6-dioxa-9-azaspiro[4.5]decan-9-yl}-5-(1,2-dithiolan-3-yl)pentan-1-one](/img/structure/B2970997.png)



![3-(4-chlorophenyl)-7-[2-(4-ethylpiperazin-1-yl)ethoxy]-2-methyl-4H-chromen-4-one](/img/structure/B2971002.png)
![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5-nitrobenzo[b]thiophene-2-carboxamide](/img/structure/B2971004.png)